molecular formula C20H17N3O6S2 B2915634 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate CAS No. 877650-83-4

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

Cat. No. B2915634
M. Wt: 459.49
InChI Key: OLFGZZRMJSYLFO-UHFFFAOYSA-N
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Photosynthetic Electron Transport

Compounds structurally related to the one have been synthesized and evaluated for their ability to inhibit photosynthetic electron transport. This includes a variety of pyrazole derivatives, which have shown potential as inhibitors, comparable to commercial herbicides. Their inhibitory effects are largely attributed to their electrostatic properties, suggesting their utility in agricultural applications as herbicides (Vicentini et al., 2005).

Antimicrobial Activity

Several newly synthesized compounds, including derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, have been screened for their antimicrobial activity. These compounds represent a novel class of molecules with significant potential against various microbial strains, indicating their potential in developing new antimicrobial agents (Badne et al., 2011).

Inhibition against Nitric Oxide Synthase

Research into pyrazoline and thiadiazoline derivatives has revealed their inhibitory activities against different isoforms of nitric oxide synthase (NOS), including inducible and neuronal NOS. These findings suggest the potential therapeutic applications of these compounds in treating diseases associated with excessive nitric oxide production (Arias et al., 2018).

Anti-tubercular Agents

Compounds with substituted benzo[h]quinazolines and other derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds have shown significant activity, highlighting their potential as novel anti-tubercular agents (Maurya et al., 2013).

Cytotoxic Activity

Research on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives has explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the ongoing search for new chemotherapeutic agents with improved efficacy and safety profiles (Hassan et al., 2014).

Future Directions

The future directions of research involving this compound could be vast, depending on its properties and potential applications. However, without specific studies or papers on this compound, it’s difficult to predict the exact future directions.


properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-27-15-5-3-2-4-13(15)18(26)29-16-9-28-12(8-14(16)24)10-30-20-23-22-19(31-20)21-17(25)11-6-7-11/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFGZZRMJSYLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methoxybenzoate

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